![molecular formula C14H17N3O B7500031 N-(2-methylbutan-2-yl)quinoxaline-6-carboxamide](/img/structure/B7500031.png)
N-(2-methylbutan-2-yl)quinoxaline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylbutan-2-yl)quinoxaline-6-carboxamide, also known as GW-501516 or Endurobol, is a synthetic compound that has gained significant attention in the field of scientific research. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
N-(2-methylbutan-2-yl)quinoxaline-6-carboxamide exerts its effects by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, inflammation, and cell proliferation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function. It also has anti-inflammatory and anti-proliferative effects.
Biochemical and Physiological Effects:
N-(2-methylbutan-2-yl)quinoxaline-6-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease triglyceride and cholesterol levels. It has also been shown to have cardioprotective effects by reducing oxidative stress, inflammation, and atherosclerosis. Additionally, it has been shown to have anti-cancer effects by inhibiting cell proliferation and inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-methylbutan-2-yl)quinoxaline-6-carboxamide in lab experiments is its specificity for PPARδ. It has been shown to have minimal effects on other PPAR isoforms, reducing the risk of off-target effects. However, one of the limitations of using N-(2-methylbutan-2-yl)quinoxaline-6-carboxamide is its potential for toxicity. It has been shown to cause liver damage in high doses, and its long-term effects are not well understood.
Zukünftige Richtungen
There are several future directions for the use of N-(2-methylbutan-2-yl)quinoxaline-6-carboxamide in scientific research. One of the areas of interest is its potential for treating metabolic disorders such as obesity and type 2 diabetes. It has also been shown to have potential for treating cardiovascular diseases such as atherosclerosis and heart failure. Additionally, it has been shown to have anti-cancer effects and may have potential for treating various types of cancer. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Conclusion:
N-(2-methylbutan-2-yl)quinoxaline-6-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research. It has been shown to have various biochemical and physiological effects and has potential for treating metabolic disorders, cardiovascular diseases, and cancer. However, its long-term effects and potential for toxicity need to be further studied. Overall, N-(2-methylbutan-2-yl)quinoxaline-6-carboxamide is a promising compound that may have significant therapeutic applications in the future.
Synthesemethoden
The synthesis method of N-(2-methylbutan-2-yl)quinoxaline-6-carboxamide involves the reaction of 6-chloroquinoxaline with 2-methylbutan-2-amine in the presence of a suitable solvent and base. The reaction mixture is stirred at a suitable temperature for a specific period, and the product is obtained after purification.
Wissenschaftliche Forschungsanwendungen
N-(2-methylbutan-2-yl)quinoxaline-6-carboxamide has been widely used in scientific research for its potential therapeutic applications. It has been shown to have various effects on metabolic disorders, cardiovascular diseases, and cancer. It has also been used as a performance-enhancing drug in sports.
Eigenschaften
IUPAC Name |
N-(2-methylbutan-2-yl)quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-4-14(2,3)17-13(18)10-5-6-11-12(9-10)16-8-7-15-11/h5-9H,4H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGHXLYJQTZITF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC2=NC=CN=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbutan-2-yl)quinoxaline-6-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.